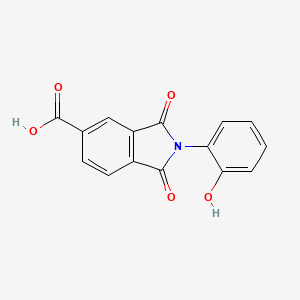

2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

説明

Historical Development of Isoindoline-1,3-dione Compounds

The historical development of isoindoline-1,3-dione compounds traces back to the early discoveries in organic chemistry when researchers first recognized the unique structural properties of cyclic imides. Isoindoline-1,3-dione, commonly known as phthalimide, emerged as a fundamental building block in organic synthesis due to its distinctive bicyclic structure featuring two carbonyl groups bound to the same nitrogen atom. The compound's significance became apparent in the mid-20th century when thalidomide, containing the phthalimide scaffold, was originally developed as a sedative alternative to barbiturates. Despite its initial withdrawal from the market due to teratogenic properties, thalidomide's subsequent rehabilitation in the treatment of multiple myeloma and other conditions highlighted the therapeutic potential inherent in phthalimide derivatives.

The evolution of phthalimide chemistry accelerated significantly in the latter half of the 20th century as researchers began to understand the relationship between structural modifications and biological activity. The discovery that various substituents could be introduced onto the phthalimide core without losing biological activity opened new avenues for drug development. These early investigations laid the groundwork for the systematic exploration of phthalimide derivatives, including compounds with hydroxyl and carboxylic acid functionalities such as 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid.

Pharmacological Significance of Phthalimide Scaffolds

Phthalimide scaffolds have demonstrated remarkable pharmacological significance across multiple therapeutic areas, establishing themselves as versatile pharmacophores in modern medicinal chemistry. The biological properties of these compounds are fundamentally influenced by their chemical characteristics, including hydrophobicity that facilitates movement across biological membranes, hydrogen bonding capabilities, electron donor properties, and aromatic hydrophobic interactions. These structural features contribute to the diverse range of biological activities observed in phthalimide derivatives, including anti-inflammatory, anti-Alzheimer, antiepileptic, anti-schizophrenia, antiplatelet, anticancer, antibacterial, antifungal, antimycobacterial, antiparasitic, anthelmintic, antiviral, and anti-diabetic properties.

The most prominent examples of therapeutically active phthalimide derivatives include the immunomodulatory drugs thalidomide, pomalidomide, and lenalidomide, which have revolutionized the treatment of multiple myeloma and other hematologic malignancies. Beyond these established medications, numerous phthalimide-based compounds have shown promising biological activities in preclinical studies. For instance, research has demonstrated that phthalimide derivatives can exhibit potent analgesic effects through selective cyclooxygenase-2 inhibition, with some compounds showing inhibitory concentrations as low as 0.18 micromolar and selectivity indices exceeding 600.

Recent investigations have revealed that phthalimide derivatives can modulate cytokine production, affecting tumor necrosis factor alpha, interferons, interleukins, cyclooxygenase-2, and nuclear factor kappa beta pathways. These mechanisms underlie the anti-inflammatory and antiangiogenic properties observed in many phthalimide-based compounds. Furthermore, studies have shown that certain derivatives can reduce oxidative stress markers such as malondialdehyde, nitric oxide, vascular endothelial growth factor, tumor necrosis factor alpha, and nuclear factor kappa beta levels while simultaneously increasing antioxidant enzyme activity.

Position of this compound in Research

This compound occupies a distinctive position in current pharmaceutical research due to its unique structural features that combine multiple pharmacophoric elements within a single molecule. The compound's structure incorporates the proven phthalimide core with strategically positioned hydroxyl and carboxylic acid functionalities, potentially enhancing its biological activity and selectivity profiles. Research investigations have focused on this compound's potential as a lead structure for developing new therapeutic agents, particularly in the areas of anticancer and anti-inflammatory drug discovery.

The presence of both hydroxyl and carboxylic acid groups in this compound provides multiple sites for potential drug-target interactions, making it an attractive candidate for structure-activity relationship studies. These functional groups can participate in hydrogen bonding with biological targets, potentially improving binding affinity and selectivity compared to simpler phthalimide derivatives. Additionally, the compound's amphiphilic nature, resulting from the combination of hydrophobic aromatic regions and hydrophilic functional groups, may contribute to favorable pharmacokinetic properties.

Current research efforts have examined the compound's potential mechanisms of action, including its ability to interact with specific molecular targets involved in cancer progression and inflammatory processes. Molecular docking studies have suggested that compounds with similar structures can interact with deoxyribonucleic acid methyltransferases, potentially affecting gene expression patterns involved in cancer development. Furthermore, investigations into the compound's effects on cell viability and proliferation have yielded promising preliminary results, indicating potential therapeutic applications in oncology.

Chemical Classification and Structural Features

This compound belongs to the chemical class of substituted isoindoline-1,3-diones, characterized by the presence of multiple functional groups attached to the core bicyclic structure. The compound can be systematically classified as a carboxylic acid derivative of N-arylphthalimide, featuring a hydroxyl-substituted phenyl group attached to the nitrogen atom of the phthalimide core and a carboxylic acid group positioned on the benzene ring of the isoindoline system.

The structural features of this compound include several key elements that contribute to its chemical and biological properties. The isoindoline-1,3-dione core provides the fundamental scaffold responsible for many of the biological activities associated with phthalimide derivatives. The bicyclic aromatic system contributes to the compound's stability and provides a rigid framework that can interact with biological targets through π-π stacking interactions. The positioning of the hydroxyl group in the ortho position relative to the nitrogen attachment point creates the potential for intramolecular hydrogen bonding, which may influence the compound's conformation and reactivity.

| Structural Component | Chemical Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| Complete Molecule | C₁₅H₉NO₅ | 283.23 | Amphiphilic, multiple hydrogen bonding sites |

| Isoindoline-1,3-dione Core | C₈H₃NO₂ | 145.12 | Rigid bicyclic aromatic system |

| Hydroxyphenyl Substituent | C₆H₅O | 93.10 | Phenolic hydroxyl group |

| Carboxylic Acid Group | COOH | 45.01 | Ionizable acidic functionality |

The carboxylic acid functionality positioned at the 5-position of the isoindoline ring system represents a significant structural modification that distinguishes this compound from simpler phthalimide derivatives. This positioning allows for potential interactions with biological targets while maintaining the integrity of the core pharmacophore. The combination of electron-withdrawing effects from the carbonyl groups and the electron-donating properties of the hydroxyl group creates a unique electronic environment that may contribute to the compound's biological activity.

特性

IUPAC Name |

2-(2-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO5/c17-12-4-2-1-3-11(12)16-13(18)9-6-5-8(15(20)21)7-10(9)14(16)19/h1-7,17H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCUVUONCCLSGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353608 | |

| Record name | 2-(2-Hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312746-96-6 | |

| Record name | 2-(2-Hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Scheme Overview

- Starting materials: Phthalic anhydride or trimellitic anhydride and 2-aminophenol or 2-hydroxyphenyl derivatives.

- Reaction conditions: Typically, the reaction is carried out by heating (reflux or fused reaction) in equimolar ratios, sometimes in the presence of solvents like pyridine or glacial acetic acid, or under solvent-free conditions.

- Mechanism: The nucleophilic amine or hydroxy group attacks the anhydride carbonyl carbon, leading to ring closure and formation of the isoindoline-1,3-dione core with a carboxylic acid substituent.

Detailed Preparation Methods

Fused Reaction Method

- Procedure: Equimolar amounts of 2-aminophenol and trimellitic anhydride are mixed and heated at approximately 250 °C without solvent (fused reaction).

- Outcome: This method yields the phthaloyl derivative with high purity and good yield (typically >80%).

- Advantages: Solvent-free, environmentally friendly, and straightforward.

- Reference: This approach is described in the synthesis of phthaloyl derivatives of 3-amino-3-arylpropionic acids, which is analogous to the preparation of this compound.

Reflux in Pyridine/Glacial Acetic Acid

- Procedure: The reaction of pyromellitic anhydride with 2-aminophenol or related diamines is performed in a solvent mixture of pyridine and glacial acetic acid under reflux conditions.

- Temperature: Typically reflux temperature of the solvent mixture (~115 °C).

- Duration: Several hours (e.g., 2–4 hours) to ensure complete cyclization.

- Outcome: Formation of diacid monomers with isoindoline-1,3-dione rings, confirmed by FTIR and NMR spectroscopy.

- Reference: This method is used for synthesizing diacid monomers for poly(ester-imide)s and can be adapted for the target compound.

Characterization and Yield Data

| Preparation Method | Reaction Conditions | Yield (%) | Melting Point (°C) | Notes |

|---|---|---|---|---|

| Fused reaction (equimolar mix) | 250 °C, solvent-free | 85–90 | 131–134 (for related compounds) | High purity, environmentally friendly |

| Reflux in pyridine/acetic acid | Reflux ~115 °C, 2–4 hours | 75–85 | Not specified | Requires solvent, good control |

| Ionic liquid catalysis (alternative) | Room temp to mild heating, solvent-free | Variable | Not specified | Green method, scalable |

Analytical Confirmation

- FTIR Spectroscopy: Characteristic broad O–H stretch (3300–2900 cm⁻¹), absence of free NH2 peak indicating cyclization, and strong carbonyl (C=O) peaks around 1650–1600 cm⁻¹ confirm the formation of the isoindoline-1,3-dione ring.

- NMR Spectroscopy: ^1H NMR shows singlets corresponding to the aromatic protons and the hydroxyl group, confirming substitution pattern and ring closure.

- Melting Point: Reported melting points for related phthaloyl derivatives range from 131 to 257 °C depending on substituents and purity.

Summary of Key Research Findings

- The fused reaction method is the most straightforward and efficient for preparing this compound, providing high yields and purity without solvents.

- The reflux method in pyridine/glacial acetic acid offers good control over reaction conditions and is suitable for scale-up in solution-phase synthesis.

- Characterization data consistently confirm the successful synthesis of the target compound with the expected functional groups and ring system.

- Alternative green chemistry methods such as ionic liquid catalysis show promise for related compounds but require further adaptation for this specific molecule.

化学反応の分析

Types of Reactions

2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The dioxoisoindoline moiety can be reduced to form a dihydro derivative.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 2-(2-oxo-phenyl)-1,3-dioxoisoindoline-5-carboxylic acid, while reduction can produce 2-(2-hydroxyphenyl)-1,3-dihydroisoindoline-5-carboxylic acid .

科学的研究の応用

2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid has a wide range of applications in scientific research:

作用機序

The mechanism by which 2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the dioxoisoindoline moiety can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

類似化合物との比較

Table 1: Structural and Molecular Comparison

Key Observations :

Material Science

- Polymer Synthesis : The diphenylsilyl-substituted analog (I-Si in ) exhibits thermal stability in poly(imide-amides), suggesting the target compound’s utility in high-performance polymers.

Structure-Activity Relationships (SAR)

- Hydrogen Bonding : The 2-hydroxyphenyl group enhances solubility in polar solvents (e.g., DMSO) and interaction with biological targets, whereas fluorophenyl or methoxyphenyl substituents (e.g., ) prioritize lipophilicity and membrane permeability.

- Steric Effects : Bulky substituents like diphenylsilyl () reduce conformational flexibility but improve thermal stability in polymers.

生物活性

2-(2-Hydroxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS Number: 312746-96-6) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₉NO₅, with a molecular weight of 287.23 g/mol. The compound features a dioxoisoindoline core, which is a common scaffold in medicinal chemistry known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of phthalimide derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

Case Studies:

- In Vitro Studies : A study demonstrated that phthalimide derivatives could inhibit cell proliferation in multiple myeloma lines (KMM1, KMM11, KMS27, KMS34, and RPMI8226) and induce apoptosis in HeLa cells at concentrations around 50 µM . The incorporation of functional groups influenced the biological activity significantly.

- Cell Line Sensitivity : The HepG2 cell line showed resistance to many derivatives tested, while the 4T1 cell line was more sensitive. For instance, one derivative decreased cell proliferation by approximately 49% in the 4T1 line .

| Cell Line | Compound Concentration | Proliferation Inhibition (%) |

|---|---|---|

| KMM1 | 50 µM | 45-50% |

| KMS34 | 50 µM | Induced apoptosis |

| HepG2 | Various | Low effect |

| 4T1 | Various | Up to 59% with DOX |

The mechanisms by which these compounds exert their anticancer effects often involve:

- Caspase-Mediated Apoptosis : Activation of caspases leading to programmed cell death.

- DNA Interaction : Molecular docking studies suggest that these compounds can interact with DNA methyltransferases, potentially altering gene expression involved in cancer progression .

Pharmacological Evaluations

In addition to anticancer activity, there are indications of other biological activities:

- Antioxidant Activity : Some studies have assessed the antioxidant potential of related compounds using assays like DPPH, showing promising results that could be relevant for cancer prevention strategies .

- Cytotoxicity against Other Cell Lines : Compounds similar to this compound have displayed cytotoxic effects on various non-cancerous cell lines as well .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。